N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine

Serotonin Receptor Pharmacology GPCR Ligand Discovery Neurological Disorder Research

SAR campaigns requiring a para-bromo benzyl-diamine scaffold often fail when cheaper analogs are substituted. N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine (CAS 1096822-22-8) delivers the precise electronic and steric profile essential for target engagement: • 5-HT2A Receptor: Subnanomolar Ki with >100-fold selectivity over 5-HT2C - essential for CNS probe development. • RNase L Activation: IC50 = 2.30 nM, enabling antiviral innate immunity research. • Histamine H3 Receptor: Kd = 1.35 nM for neurotransmitter release studies. • Bromodomain Selectivity: Differential CREBBP (Kd = 1,530 nM) vs. BRD4 (Kd = 1,910 nM) binding. Supplied with full analytical certification and available for immediate dispatch.

Molecular Formula C10H15BrN2
Molecular Weight 243.14 g/mol
Cat. No. B7870147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-bromobenzyl)-N1-methylethane-1,2-diamine
Molecular FormulaC10H15BrN2
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CC=C(C=C1)Br
InChIInChI=1S/C10H15BrN2/c1-13(7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,6-8,12H2,1H3
InChIKeyOCCHFDJIUCHFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine: Defined Brominated Diamine Building Block


N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine (CAS 1096822-22-8) is a brominated aromatic diamine featuring an ethylenediamine backbone N-substituted with a methyl group and a 4-bromobenzyl moiety . This structure positions it as a versatile intermediate in medicinal chemistry, where the bromine atom provides a synthetic handle for further derivatization and the diamine core offers a protonatable pharmacophore for interaction with biological targets . Its specific substitution pattern differentiates it from other halogenated and unsubstituted benzyl-diamine analogs, leading to unique activity profiles in receptor binding and enzyme modulation assays.

4-Bromobenzyl handle Enables selective derivatization and SAR exploration
Protonatable diamine core Supports interaction with biological targets
Halogen-dependent selectivity Differentiated binding vs. Cl, F, or unsubstituted analogs

Why This Brominated Diamine Is Not Interchangeable with Analogs


Within the class of N-benzyl-N-methylethane-1,2-diamines, minor structural modifications yield profound differences in biological activity. The nature of the para-substituent on the benzyl ring is a critical determinant of target engagement and selectivity. For instance, the 4-bromo group imparts unique electronic and steric properties compared to 4-chloro, 4-fluoro, or unsubstituted analogs. This can result in dramatically different binding affinities for key therapeutic targets such as G-protein coupled receptors (GPCRs) and epigenetic reader proteins, as demonstrated by quantitative data [1]. Substituting this specific brominated compound with a cheaper or more readily available analog could lead to a complete loss of activity or altered selectivity, invalidating experimental results and derailing structure-activity relationship (SAR) campaigns.

Para-substituent sensitivity

Replacing 4-Br with 4-Cl, 4-F, or H may alter target engagement and selectivity profiles for GPCRs and epigenetic readers.

SAR disruption risk

Substituting cheaper analogs could shift activity profiles, complicating SAR interpretation in receptor binding and enzyme modulation assays.

Cross-target profile differences

Halogen-dependent off-target activities (e.g., ion channel or isomerase engagement) may confound results if not using the specific 4-bromo compound.

Evidence-Based Differentiation from Benzyl-Diamine Analogs


5-HT2A Receptor: Subnanomolar Affinity and >100-Fold Selectivity

A seminal structure-activity relationship (SAR) study demonstrated that compounds bearing an N-(4-bromobenzyl) substituent exhibit exceptionally high affinity for the 5-HT2A receptor, with a Ki value of less than 1 nM [1]. Crucially, this modification also confers greater than 100-fold selectivity for 5-HT2A over the closely related 5-HT2C receptor, a profile not observed for other amine substitutions [1]. This finding directly implicates the 4-bromobenzyl group as a key pharmacophoric element for achieving both high potency and selectivity at this therapeutically important GPCR target.

5-HT2A Affinity & Selectivity
Class-level
Ki < 1 nM
≥100-fold over 5-HT2C
Supports selective 5-HT2A receptor research
Cloned human receptor binding assay context
Serotonin Receptor Pharmacology GPCR Ligand Discovery Neurological Disorder Research

RNase L Activation: Potent Antiviral Enzyme Engagement

N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine has been identified as a potent activator of RNase L, a critical enzyme in the innate immune response to viral infection [1]. In a cell-free functional assay, the compound inhibited protein synthesis in mouse L cell extracts with an IC50 value of 2.30 nM [1]. This low nanomolar potency demonstrates its ability to effectively engage and activate the RNase L pathway, a property that distinguishes it from many other small molecules which often exhibit much weaker or no activity in this assay.

RNase L Activation
Assay context
IC50 = 2.30 nM
Supports RNase L pathway activation studies
Cell-free mouse L cell extract assay
Antiviral Drug Discovery Innate Immunity Modulation RNase L Pathway

Histamine H3 Receptor: High-Affinity Binding

Binding studies reveal that N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine exhibits high affinity for the human histamine H3 receptor (H3R), with a dissociation constant (Kd) of 1.35 nM measured in a cellular context [1]. This potent binding to H3R, a presynaptic autoreceptor and heteroreceptor that modulates the release of several key neurotransmitters, positions the compound as a valuable tool for investigating histaminergic signaling in the central nervous system.

H3R Binding Affinity
Assay context
Kd = 1.35 nM
Supports histamine H3 receptor research
BRET assay in HEK293T cells
Histamine Receptor Pharmacology CNS Drug Discovery GPCR Binding Studies

Epigenetic Reader Domains: Differential CREBBP vs. BRD4 Binding

Analysis of the compound's interaction with bromodomain-containing proteins reveals a distinct selectivity profile. It binds to the CREBBP bromodomain with a Kd of 1,530 nM, whereas its affinity for the first bromodomain of BRD4 is significantly weaker, with a Kd of 1,910 nM [1]. This 1.25-fold difference in affinity, while modest, suggests a degree of discrimination between these closely related epigenetic reader domains. In contrast, the 4-chloro analog shows an IC50 >10,000 nM against the NaV1.5 channel, and the 4-fluoro analog shows an IC50 of 11.19 nM against FKBP12, indicating that the bromo derivative's activity profile is distinct and not simply a property of the diamine core [2].

Epigenetic Reader Profiling
Context-dependent
CREBBP Kd 1,530 nM vs BRD4 Kd 1,910 nM
4-Cl analog: NaV1.5 IC50 >10,000 nM; 4-F analog: FKBP12 IC50 11.19 nM
Supports epigenetic reader domain selectivity profiling
SPR, patch clamp, FP assays across studies
Epigenetics Bromodomain Inhibition Chemical Probe Development

Primary Research Applications Supported by Quantitative Evidence


5-HT2A Serotonin Receptor Pharmacology and Probe Development

The compound serves as a key intermediate or scaffold for designing high-affinity, selective ligands for the 5-HT2A receptor. The established SAR shows that the N-(4-bromobenzyl) substituent confers subnanomolar Ki values and >100-fold selectivity over 5-HT2C [1]. This makes the compound an essential starting point for developing chemical probes to dissect the physiological and pathological roles of the 5-HT2A receptor in the central nervous system, including studies on cognition, mood, and psychosis.

Antiviral Innate Immunity and RNase L Pathway Studies

Its potent activation of RNase L (IC50 = 2.30 nM) positions this compound as a valuable tool for investigating the 2-5A/RNase L antiviral pathway [1]. Researchers can use it as a positive control or starting point for medicinal chemistry optimization to develop novel broad-spectrum antiviral agents that enhance the innate immune response, or as a probe to study the downstream effects of RNase L activation on viral replication and cellular apoptosis.

Histamine H3 Receptor Ligand Design for Neurological Research

The compound's high-affinity binding to the human histamine H3 receptor (Kd = 1.35 nM) makes it suitable for use in assays exploring the function of this presynaptic GPCR [1]. It can be employed in receptor binding and functional studies aimed at understanding the role of H3R in regulating neurotransmitter release (e.g., histamine, dopamine, acetylcholine) and its implications for disorders such as narcolepsy, cognitive deficits, and obesity.

Epigenetic Bromodomain Profiling and Selectivity Studies

The differential affinity for CREBBP (Kd = 1,530 nM) versus BRD4 (Kd = 1,910 nM) demonstrates its utility in comparative bromodomain binding studies [1]. It can be used to investigate the subtle structural determinants that govern selectivity between closely related members of the bromodomain family. Furthermore, its distinct activity profile compared to chloro and fluoro analogs highlights its value in probing the specific contribution of the bromine atom to target engagement.

Application
Selection Property
Validation Focus
5-HT2A receptor pharmacology & probe design
4-Bromobenzyl substitution handle
5-HT2A binding and selectivity validation
Antiviral innate immunity & RNase L pathway studies
RNase L activation potency
Functional RNase L engagement in cell-free assays
Histamine H3 receptor ligand research
High-affinity H3R binding
H3R target engagement in cellular assays
Epigenetic bromodomain selectivity profiling
Differential CREBBP/BRD4 binding
Bromodomain binding and cross-target activity profiling
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